molecular formula C19H18N2O2 B305858 (5E)-3-(4-methylbenzyl)-5-(2-methylbenzylidene)imidazolidine-2,4-dione

(5E)-3-(4-methylbenzyl)-5-(2-methylbenzylidene)imidazolidine-2,4-dione

Cat. No. B305858
M. Wt: 306.4 g/mol
InChI Key: GRPJISCTJRVTCH-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-(4-methylbenzyl)-5-(2-methylbenzylidene)imidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-dione derivatives. It has been investigated for its potential use in various scientific research applications, particularly in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of (5E)-3-(4-methylbenzyl)-5-(2-methylbenzylidene)imidazolidine-2,4-dione is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that (5E)-3-(4-methylbenzyl)-5-(2-methylbenzylidene)imidazolidine-2,4-dione has a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to have antifungal and antibacterial activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of (5E)-3-(4-methylbenzyl)-5-(2-methylbenzylidene)imidazolidine-2,4-dione is its potential as an anti-inflammatory and analgesic agent. This makes it a promising candidate for the development of new drugs for the treatment of inflammatory conditions and pain. However, there are also some limitations to its use in lab experiments. For example, it may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of (5E)-3-(4-methylbenzyl)-5-(2-methylbenzylidene)imidazolidine-2,4-dione. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory conditions and pain. Another potential direction is the investigation of its antifungal and antibacterial activity for the development of new antimicrobial agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in other scientific research applications.

Synthesis Methods

The synthesis of (5E)-3-(4-methylbenzyl)-5-(2-methylbenzylidene)imidazolidine-2,4-dione involves the reaction of 2-methylbenzaldehyde and 4-methylbenzylamine in the presence of a catalytic amount of acetic acid. The resulting product is then treated with phthalic anhydride in the presence of acetic anhydride and a catalytic amount of sulfuric acid to yield the final compound.

Scientific Research Applications

(5E)-3-(4-methylbenzyl)-5-(2-methylbenzylidene)imidazolidine-2,4-dione has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry, where it has been investigated for its potential as an anti-inflammatory and analgesic agent. It has also been studied for its potential use as an antifungal and antibacterial agent.

properties

Product Name

(5E)-3-(4-methylbenzyl)-5-(2-methylbenzylidene)imidazolidine-2,4-dione

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

(5E)-3-[(4-methylphenyl)methyl]-5-[(2-methylphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C19H18N2O2/c1-13-7-9-15(10-8-13)12-21-18(22)17(20-19(21)23)11-16-6-4-3-5-14(16)2/h3-11H,12H2,1-2H3,(H,20,23)/b17-11+

InChI Key

GRPJISCTJRVTCH-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=CC=C3C)/NC2=O

SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3C)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3C)NC2=O

Origin of Product

United States

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